N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the nucleophile used but generally result in substituted hydrazides.
Scientific Research Applications
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential as an antimicrobial agent due to its ability to form stable complexes with metal ions, which can enhance its biological activity.
Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological macromolecules, such as DNA and proteins, leading to various biological effects. The molecular targets and pathways involved include:
DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
Uniqueness
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to the presence of both a furan ring and a dimethoxyphenyl group. This combination imparts distinct electronic and steric properties, making it a versatile ligand in coordination chemistry and a potential candidate for various biological applications.
Properties
Molecular Formula |
C15H16N2O4 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C15H16N2O4/c1-10-12(7-8-21-10)15(18)17-16-9-11-5-4-6-13(19-2)14(11)20-3/h4-9H,1-3H3,(H,17,18)/b16-9+ |
InChI Key |
FBFIXIUKJTWMLS-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.